molecular formula C27H28FN5O2 B14110094 5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14110094
M. Wt: 473.5 g/mol
InChI Key: VVSDEDQYYVJQDX-UHFFFAOYSA-N
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Description

The compound 5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-fluorophenyl group: This step often involves a substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the piperazine moiety: This is usually done through a nucleophilic substitution reaction where the piperazine ring is attached to the core structure.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and phenyl moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Various substitution reactions can be performed on the phenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nitration can be done using nitric acid (HNO₃).

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Alcohols or amines can be formed.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structure indicates potential activity as a receptor agonist or antagonist, enzyme inhibitor, or other therapeutic agent.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one would depend on its specific application. In a pharmacological context, it may act by binding to specific receptors or enzymes, altering their activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but lacks the fluorine atom.

    5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure with a chlorine atom instead of fluorine.

    5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can significantly alter its chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it unique compared to its analogs.

Properties

Molecular Formula

C27H28FN5O2

Molecular Weight

473.5 g/mol

IUPAC Name

5-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C27H28FN5O2/c1-19-4-3-5-24(20(19)2)30-12-14-31(15-13-30)26(34)10-11-32-16-17-33-25(27(32)35)18-23(29-33)21-6-8-22(28)9-7-21/h3-9,16-18H,10-15H2,1-2H3

InChI Key

VVSDEDQYYVJQDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O)C

Origin of Product

United States

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